N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fluorophenyl group at the N5-position and a 4-isopropylbenzenesulfonyl moiety at the C3-position.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-15(2)16-10-12-19(13-11-16)33(31,32)24-23-27-22(26-18-7-5-6-17(25)14-18)20-8-3-4-9-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKZXNZPYJXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, often referred to by its compound ID L066-0353, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25FN4O3S2
- Molecular Weight : 488.61 g/mol
- LogP : 4.797 (indicating high lipophilicity)
- Water Solubility (LogSw) : -4.52 (suggesting low solubility in water)
- Polar Surface Area : 78.207 Ų
The compound features a triazoloquinazoline core which is known for various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Notably, it has been observed to exhibit significant antibiofilm activity against Staphylococcus aureus, a common pathogen responsible for various infections. The mechanism involves the inhibition of biofilm formation through the downregulation of key biofilm-related genes, disrupting the pathways essential for biofilm maintenance and development.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated:
- Inhibition of Biofilm Formation : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is critical in treating infections associated with biofilms.
Antiproliferative Effects
In studies involving cancer cell lines:
- Compounds with similar triazoloquinazoline structures have shown antiproliferative activity against various cancer types including breast and colon cancer. The mechanism appears to involve interference with cellular proliferation pathways rather than direct inhibition of specific enzymes like dihydrofolate reductase (DHFR) .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological efficacy of related compounds:
-
Antibiofilm Studies :
- A study demonstrated that compounds targeting Staphylococcus aureus biofilms could reduce infection rates in animal models when administered post-surgery.
- Anticancer Activity :
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
- Structural Differences :
- A chlorine atom replaces the hydrogen at the C7 position.
- The N5-amine is substituted with a 4-isopropylphenyl group instead of 3-fluorophenyl.
- The 4-isopropylphenyl group increases steric bulk compared to 3-fluorophenyl, possibly affecting binding pocket interactions .
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
- Structural Differences :
- The sulfonyl group is substituted with 2,5-dimethylphenyl, introducing steric hindrance and electron-donating methyl groups.
- The N5-amine is linked to a 4-methylbenzyl group via a methylene spacer.
- Implications: Methyl groups on the sulfonyl phenyl may reduce solubility but improve hydrophobic interactions in nonpolar environments.
Variations in Sulfonyl and Amine Substituents
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
- Structural Differences :
- The sulfonyl group is unsubstituted benzenesulfonyl.
- The N5-amine features a 4-ethoxyphenyl group.
Complex Sulfonyl Modifications
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
- Structural Differences :
- The sulfonyl group is substituted with 3,4-dimethylphenyl.
- The N5-amine includes methoxy and methyl groups on the phenyl ring.
- Implications :
- Methoxy groups may engage in hydrogen bonding, while dimethyl substituents increase steric bulk, possibly reducing off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
